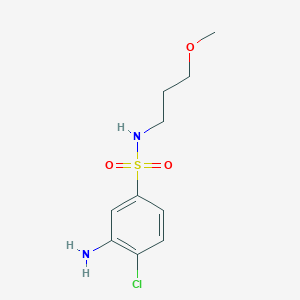

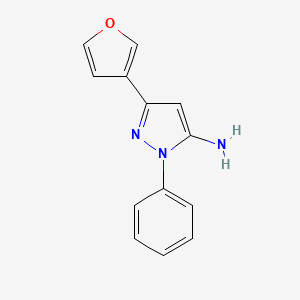

3-(furan-3-yl)-1-phenyl-1H-pyrazol-5-amine

Vue d'ensemble

Description

Furans are five-membered aromatic heterocycles containing one oxygen atom . They are important building blocks in organic chemistry and also found in various natural sources, mostly in plants, algae, and microorganisms .

Synthesis Analysis

Recent advances in the synthesis of furan compounds have seen some classical methods being modified and improved, while other new methods have been developed . A vast variety of catalysts was used for these transformations .Molecular Structure Analysis

Furans consist of a five-membered aromatic ring with four carbon atoms and one oxygen atom .Chemical Reactions Analysis

The synthesis of furan compounds often involves the addition of certain derivatives and the formation of ether or ester bonds, sometimes along with the side processes of decarboxylation .Physical And Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .Applications De Recherche Scientifique

Antimicrobial Activity

The antimicrobial activity of Schiff bases derived from heterocyclic moieties, including furan derivatives, was studied. These compounds were synthesized and evaluated for their effectiveness against various bacteria and fungi. The research found that the antimicrobial activity varied depending on the Schiff base moiety, highlighting the potential for these compounds in antimicrobial applications. The study also assessed the cytotoxicity of these chitosan derivatives, finding them to be non-toxic, which is crucial for their potential use in medical applications (Hamed et al., 2020).

Synthesis of Sulfonylated Furans

Research has developed a metal-free domino reaction for the synthesis of sulfonylated furan derivatives. This process is significant for creating compounds with potential applications in various fields, including pharmaceuticals and material science, due to their functional group tolerance and efficiency (Cui et al., 2018).

Green Chemistry Approaches

A study demonstrated a green, catalyst-free method for synthesizing 1H-furo[2,3-c]pyrazole-4-amine derivatives via a one-pot, four-component reaction in water. This environmentally friendly protocol emphasizes the use of water as a solvent and avoids additional catalysts, contributing to sustainable chemistry practices (Noruzian et al., 2019).

Antioxidant Agents

Novel chalcone derivatives, synthesized from furan compounds, have been evaluated for their antioxidant properties. These compounds showed promising results as potential antioxidants, which is crucial for developing therapies against oxidative stress-related diseases (Prabakaran et al., 2021).

Drug Design and Synthesis

In the quest for new bioactive compounds, researchers have synthesized and evaluated various N-(3-furan-2-yl-1-phenyl-1H-pyrazol-5-yl) amides derivatives. These compounds displayed a range of herbicidal and antifungal activities, showcasing their potential in agricultural applications and the development of new antifungal agents (Huo et al., 2016).

Safety And Hazards

Orientations Futures

The chemical industry has begun to switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . The manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are being explored .

Propriétés

IUPAC Name |

5-(furan-3-yl)-2-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c14-13-8-12(10-6-7-17-9-10)15-16(13)11-4-2-1-3-5-11/h1-9H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGJQUITYVFWDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C3=COC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(furan-3-yl)-1-phenyl-1H-pyrazol-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

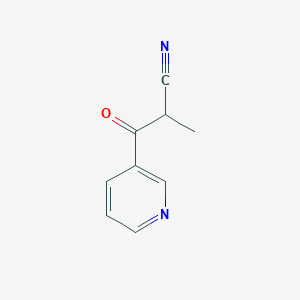

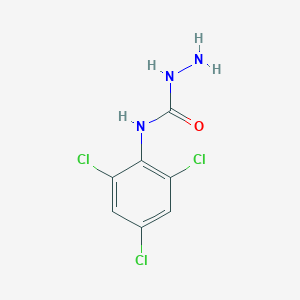

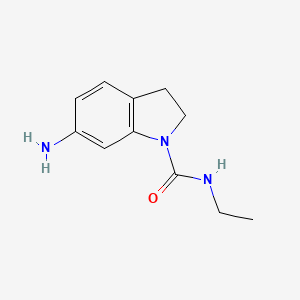

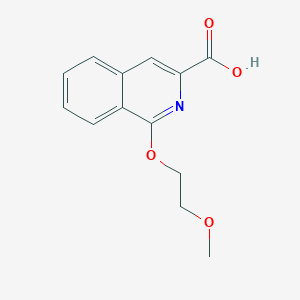

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopropylpropanoic acid](/img/structure/B1523065.png)

![3-Amino-1-[2-(thiophen-2-yl)ethyl]urea](/img/structure/B1523074.png)

![tert-butyl N-[1-(piperidin-2-yl)ethyl]carbamate](/img/structure/B1523079.png)